N4-Acetylcytidine
Overview
Description
N4-Acetylcytidine (ac4C) is a post-transcriptional modification found in mRNA and is a component of the "epitranscriptome," which adds a layer of regulatory complexity to RNA structure and function. It is catalyzed by the acetyltransferase NAT10 and is conserved across all domains of life, including in RNA viruses . The modification is involved in the regulation of mRNA stability, processing, and translation, and has been linked to various biological processes and diseases .
Synthesis Analysis
The synthesis of ac4C within RNA is catalyzed by NAT10. This enzyme-mediated acetylation occurs transcriptome-wide, with ac4C being enriched within coding sequences. The ablation of NAT10 leads to a reduction in ac4C detection and is associated with downregulation of target mRNA . The synthesis of ac4C has also been replicated in a laboratory setting, where a synthetic route to homogenous RNAs containing ac4C was developed, allowing for the biophysical characterization of ac4C in its endogenous eukaryotic sequence context .
Molecular Structure Analysis
The molecular structure of ac4C has been determined through crystallography and theoretical calculations. The N4-substituent is proximal to C(5), which is contrary to expectations from solution studies of N4-methylcytosine. This orientation does not block Watson-Crick base pairing for reading the third codon by tRNA, suggesting that the discriminatory function of ac4C might arise due to a non-standard conformation of the polynucleotide backbone of the anticodon around the Wobble base . Additionally, four stable conformers of N4-acetylcytosine have been identified, with the most stable containing an intramolecular six-membered ring .
Chemical Reactions Analysis
The ac4C modification influences the chemical reactivity of RNA. It has been shown to enhance substrate translation both in vitro and in vivo, and to increase mRNA stability. The presence of ac4C in the 5' untranslated region of the enterovirus 71 (EV71) genome enhances viral RNA translation and stability, indicating that ac4C modifications can affect viral replication and pathogenicity . Furthermore, ac4C has been implicated in the regulation of meiosis entry and progression in male germ cells, affecting homologous chromosome synapsis and the repair of DNA double-strand breaks .
Physical and Chemical Properties Analysis
The presence of ac4C in RNA has been shown to stabilize physiological duplexes. The modification occurs in the central nucleotide of a 5’-CCG-3’ consensus sequence, and its thermodynamic consequences have been assessed using thermal denaturation techniques. These studies have established that ac4C can stabilize duplexes and influence mismatch discrimination in a native sequence found in human ribosomal RNA . The vibrational wavenumbers, infrared intensities, and Raman scattering activities of ac4C have also been characterized, providing further insight into its physical properties .
Scientific Research Applications
Role in Gene Expression and Disease Relevance
N4-acetylcytidine (ac4C) is a chemically modified nucleoside present in tRNA and rRNA and has been recently observed in human and yeast mRNAs. It plays a significant role in enhancing translation efficiency and stabilizing mRNA by aiding in correct codon reading during translation. The modification of ac4C is intricately linked with N-acetyltransferase 10 (NAT10) and other helpers like tRNA acetyltransferase (TAN1) and small nucleolar RNA (snoRNA). Research indicates a strong association between ac4C and the development, progression, and prognosis of various human diseases, particularly cancer, highlighting its potential as a target for therapeutic intervention (Jin, Xu, Zou, & Duan, 2020).
Methodologies for Detecting and Localizing ac4C
Advanced chemical methods have been developed to localize ac4C in RNA, crucial for studying its role in biological and disease processes. Techniques like borohydride-based reduction, combined with reverse transcription (RT) misincorporation, offer a distinctive chemical signature for ac4C. This has enabled quantitative analysis of cellular RNA acetylation and studying the timing of RNA acetylation during ribosome biogenesis, providing valuable insights into ac4C's role in cellular functions (Thomas et al., 2018).
Predictive Modeling of ac4C Sites
The development of predictors like PACES has been instrumental in identifying potential ac4C modification sites in human mRNA. These models use algorithms that combine various classifiers and sequence profiles to predict modified sequences, aiding in understanding how ac4C operates at a molecular level (Zhao, Zhou, Cui, & Zhou, 2019).
Understanding ac4C's Physiological Role
Studies have demonstrated the synthesis and biophysical characterization of ac4C, shedding light on its physiological role, especially in terms of RNA duplex stability and mismatch discrimination. This research is pivotal in understanding ac4C's function in biological systems and its implications in diseases (Bartee, Nance, & Meier, 2022).
Epitranscriptomics and RNA Modification
The emerging field of 'epitranscriptomics' or 'RNA epigenetics' has been significantly propelled by the discovery of RNA modifications like ac4C. This modification is conserved across various species and impacts RNA structure and function, influencing development and disease processes. Understanding these modifications offers a new dimension in gene regulation and cellular function studies (Karthiya, Wasil, & Khandelia, 2020).
ac4C in Viral Replication and Pathogenicity
Research has also revealed the role of ac4C in the replication and pathogenicity of viruses like enterovirus 71 (EV71). The ac4C modification in viral RNA, facilitated by host acetyltransferase NAT10, influences viral RNA translation and stability, providing insights into potential antiviral treatments (Hao et al., 2022).
Safety And Hazards
When handling N4-Acetylcytidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDVTARKFBZMOT-PEBGCTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958718 | |
Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N4-Acetylcytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N4-Acetylcytidine | |
CAS RN |
3768-18-1 | |
Record name | N4-Acetylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3768-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetyl-1-(beta-D-ribofuranosyl)cytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N4-Acetylcytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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